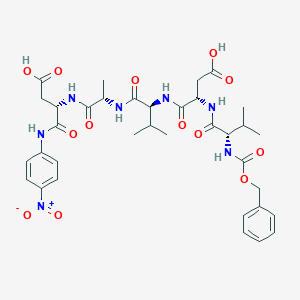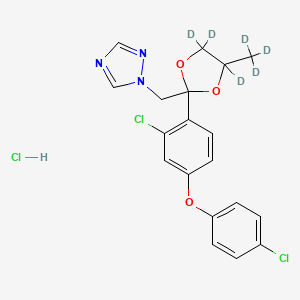
Difenoconazole-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenoconazole-d6 (hydrochloride) is a deuterated form of difenoconazole, a broad-spectrum triazole fungicide. This compound is primarily used as an internal standard for the quantification of difenoconazole in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in difenoconazole-d6 provide a distinct mass difference, making it an ideal internal standard for precise quantification.
Preparation Methods
The synthesis of difenoconazole-d6 (hydrochloride) involves several key steps:
Cyclization Reaction: 2,4-dichloroacetophenone reacts with 1,2-propylene glycol in the presence of an acid catalyst to form a ketal.
Bromination Reaction: Liquid bromine is added to the ketal to form a brominated ketal.
Condensation Reaction: The brominated ketal reacts with triazole potassium in an N,N-dimethylformamide solvent to form metaconazole.
Etherification Reaction: Metaconazole reacts with p-chlorophenol potassium in a solvent at 100 to 180 degrees Celsius to form difenoconazole.
Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and reduced waste. These methods ensure safe operation and pollution-free production.
Chemical Reactions Analysis
Difenoconazole-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Difenoconazole-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of difenoconazole.
Medicine: It is used in toxicology studies to understand the effects of difenoconazole on various organisms.
Industry: It is used in the development of fungicides and other agricultural chemicals.
Mechanism of Action
Difenoconazole-d6 (hydrochloride) exerts its effects by inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes. By inhibiting its synthesis, difenoconazole-d6 disrupts the fungal cell membrane, leading to cell death . The molecular targets involved include the cytochrome P450 enzyme CYP51 .
Comparison with Similar Compounds
Difenoconazole-d6 (hydrochloride) is unique due to its deuterated form, which provides a distinct mass difference for analytical purposes. Similar compounds include:
Difenoconazole: The non-deuterated form, used as a broad-spectrum fungicide.
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Prochloraz: A fungicide that also inhibits ergosterol biosynthesis.
Difenoconazole-d6 stands out due to its specific use as an internal standard in analytical methods, providing precise quantification of difenoconazole .
Properties
Molecular Formula |
C19H18Cl3N3O3 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C19H17Cl2N3O3.ClH/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15;/h2-8,11-13H,9-10H2,1H3;1H/i1D3,9D2,13D; |
InChI Key |
QTISUTWAEMTHNS-ZLTZPWCBSA-N |
Isomeric SMILES |
[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)([2H])C([2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


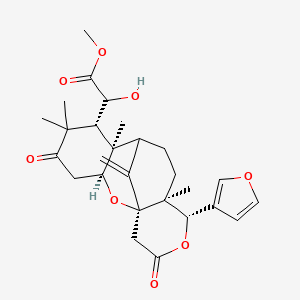


![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)
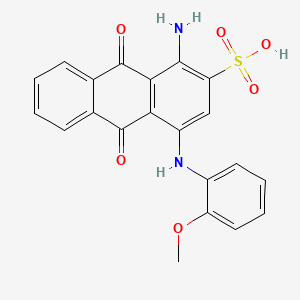
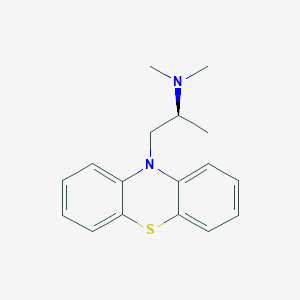
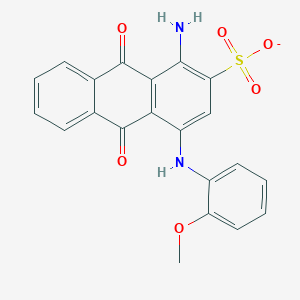
![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
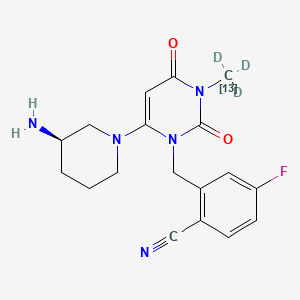
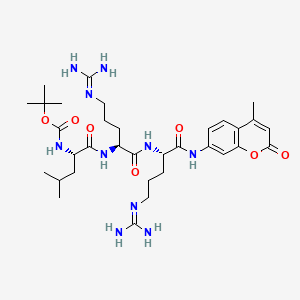
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
